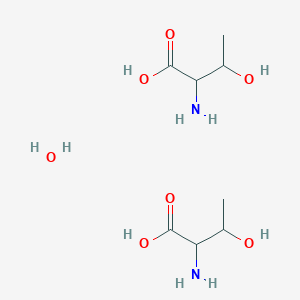

DL-Threonine hemihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-Threonine hemihydrate is a racemic mixture of the amino acid threonine, which contains both the D- and L- isomers. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. The hemihydrate form indicates that the compound includes water molecules in its crystalline structure. Threonine is vital for various physiological functions, including immune response, liver function, and central nervous system support.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by amination. The process begins with the reaction of crotonic acid with mercuric acetate in methanol, followed by bromination using potassium bromide and bromine. The resulting bromo acids are then treated with concentrated ammonium hydroxide to yield DL-Threonine .

Industrial Production Methods: Industrial production of DL-Threonine often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and fermentation conditions. The produced threonine is then extracted and purified to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acetic anhydride and formic acid are used in substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: α-Ketobutyrate and ammonia.

Substitution: Various substituted threonine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

DL-Threonine hemihydrate has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Essential for studying protein structure and function, as it is a component of many proteins.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as amyotrophic lateral sclerosis and multiple sclerosis.

Industry: Used in the production of animal feed to ensure adequate threonine levels for optimal growth and health

Mecanismo De Acción

DL-Threonine exerts its effects primarily through its role in protein biosynthesis. It is incorporated into proteins as directed by the genetic code. Threonine residues can undergo post-translational modifications such as phosphorylation and glycosylation, which are crucial for protein function and signaling pathways. The hydroxyl group in threonine allows it to participate in hydrogen bonding and other interactions that stabilize protein structures .

Comparación Con Compuestos Similares

L-Threonine: The L-isomer of threonine, which is biologically active and used in protein synthesis.

D-Threonine: The D-isomer, which is less common and not typically used in protein synthesis.

Serine: Another hydroxyl-containing amino acid with similar properties but differing in its side chain structure.

Uniqueness: DL-Threonine hemihydrate is unique due to its racemic nature, containing both D- and L- isomers. This property makes it useful in studies requiring a mixture of both isomers. Additionally, the hemihydrate form provides stability and ease of handling in various applications .

Propiedades

Fórmula molecular |

C8H20N2O7 |

|---|---|

Peso molecular |

256.25 g/mol |

Nombre IUPAC |

2-amino-3-hydroxybutanoic acid;hydrate |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2 |

Clave InChI |

QMWHMAPAPXBPFN-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)

![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)

![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)

![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)

![N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine](/img/structure/B13387893.png)

![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)